molecular formula C9H12F2O4 B12280669 (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B12280669
M. Wt: 222.19 g/mol
InChI Key: SDPFVSZBQQPYAG-PHDIDXHHSA-N
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Description

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is of interest due to its unique structural features, which include two fluorine atoms and two carboxylic acid groups. These features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The specific synthetic route may vary, but a common approach includes:

    Fluorination: Introduction of fluorine atoms to the cyclohexane ring using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: Conversion of the hydroxyl groups to methoxycarbonyl groups using methanol and an acid catalyst.

    Carboxylation: Introduction of carboxylic acid groups through reactions with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Diketones, carboxylic acids

    Reduction: Alcohols, aldehydes

    Substitution: Fluorinated derivatives with various functional groups

Scientific Research Applications

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-difluorocyclohexane-1-carboxylic acid
  • 2-(methoxycarbonyl)cyclohexane-1-carboxylic acid
  • 4-fluorocyclohexane-1-carboxylic acid

Uniqueness

(1R,2R)-4,4-difluoro-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and methoxycarbonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

(1R,2R)-4,4-difluoro-2-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m1/s1

InChI Key

SDPFVSZBQQPYAG-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(CC[C@H]1C(=O)O)(F)F

Canonical SMILES

COC(=O)C1CC(CCC1C(=O)O)(F)F

Origin of Product

United States

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